molecular formula C14H19BBrFO4 B14037645 2-(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14037645
M. Wt: 361.01 g/mol
InChI Key: MEEJOUSNDHHZPW-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This compound is characterized by the presence of bromine, fluorine, and methoxy groups on the phenyl ring, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-2-fluoro-5,6-dimethoxyphenylboronic acid with a boronic ester precursor. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically employed.

Major Products Formed

Scientific Research Applications

2-(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)boronic acid
  • (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(phenyl)methanol
  • (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane

Uniqueness

2-(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester functionality, which makes it highly effective in Suzuki-Miyaura cross-coupling reactions. The presence of bromine and fluorine atoms also enhances its reactivity and allows for further functionalization .

Properties

Molecular Formula

C14H19BBrFO4

Molecular Weight

361.01 g/mol

IUPAC Name

2-(3-bromo-2-fluoro-5,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H19BBrFO4/c1-13(2)14(3,4)21-15(20-13)10-11(17)8(16)7-9(18-5)12(10)19-6/h7H,1-6H3

InChI Key

MEEJOUSNDHHZPW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC(=C2F)Br)OC)OC

Origin of Product

United States

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